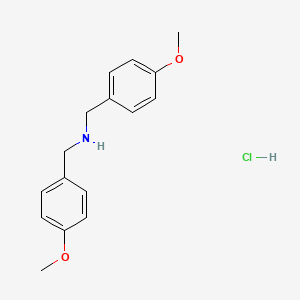

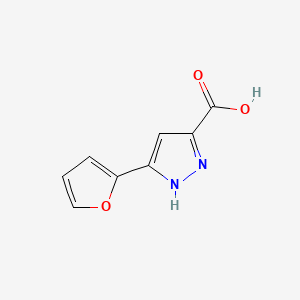

![molecular formula C17H13Cl2N3O3 B2359793 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide CAS No. 891138-91-3](/img/structure/B2359793.png)

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a 2,5-dichlorophenyl group and a benzamide group. The benzamide group is further substituted with an ethoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the dichlorophenyl group, and the benzamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The oxadiazole ring in the compound is a heterocycle and may undergo reactions typical of such structures. The dichlorophenyl group may undergo electrophilic aromatic substitution reactions. The benzamide group could participate in various reactions involving the carbonyl group or the amide linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and benzamide groups could impact its solubility, while the oxadiazole ring could influence its stability and reactivity .Scientific Research Applications

Antiviral Activity

Compounds with the 1,3,4-oxadiazole moiety have been studied for their potential antiviral properties. The structural similarity of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide to these compounds suggests it may also possess antiviral capabilities. Research could explore its efficacy against various viruses, potentially contributing to treatments for diseases like influenza or even emerging viral threats .

Anticancer Potential

The 1,3,4-oxadiazole ring is known for its biological potential, including anticancer activity. By integrating this compound into therapeutic research, scientists could evaluate its effectiveness in inhibiting cancer cell growth, particularly in cell lines known for their resistance to other forms of chemotherapy .

Antimicrobial Properties

Derivatives of 1,3,4-oxadiazole have shown promising antimicrobial properties. This compound could be synthesized and tested against a range of bacterial and fungal strains to determine its spectrum of antimicrobial activity, which could lead to new antibiotics or antifungal agents .

Antioxidant Effects

Oxadiazole derivatives can exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. Investigating the antioxidant capacity of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide could open up possibilities for its use in preventing or treating conditions like atherosclerosis or neurodegenerative disorders .

Agricultural Applications

The structural analogs of this compound have been utilized in agriculture, particularly as pesticides. Research into the pesticidal properties of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide could provide insights into its potential as a green pesticide, offering a more environmentally friendly option for crop protection .

Immunomodulatory Effects

Some oxadiazole derivatives are known to have immunostimulating effects. This compound could be part of studies aimed at understanding its impact on the immune system, which might lead to new immunotherapies or vaccines .

Neuroprotective Actions

Given the neuroprotective potential of some oxadiazole compounds, there’s a possibility that N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide could help in the treatment of neurodegenerative diseases. Research could focus on its ability to protect neuronal cells from damage or death .

Herbicidal Properties

The herbicidal properties of similar compounds suggest that N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide could be effective in weed control. Studies could assess its selectivity and safety profile, which are important factors for its potential use in sustainable agriculture .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3/c1-2-24-12-6-3-10(4-7-12)15(23)20-17-22-21-16(25-17)13-9-11(18)5-8-14(13)19/h3-9H,2H2,1H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTLCGUZMDQLIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)

![1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2359715.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)

![1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2359717.png)

![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)

![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)